molecular formula C36H75S3Sb B13832447 tris-(Dodecylthio)antimony

tris-(Dodecylthio)antimony

Cat. No.: B13832447
M. Wt: 725.9 g/mol
InChI Key: UJVGUYGIZTWRML-UHFFFAOYSA-K
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Description

Tris-(Dodecylthio)antimony is an organoantimony compound with the molecular formula C36H75S3Sb. It is characterized by the presence of three dodecylthio groups attached to an antimony atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris-(Dodecylthio)antimony typically involves the reaction of antimony trichloride with dodecylthiol in the presence of a base. The reaction proceeds as follows:

SbCl3+3C12H25SHSb(SC12H25)3+3HCl\text{SbCl}_3 + 3\text{C}_{12}\text{H}_{25}\text{SH} \rightarrow \text{Sb}(\text{SC}_{12}\text{H}_{25})_3 + 3\text{HCl} SbCl3​+3C12​H25​SH→Sb(SC12​H25​)3​+3HCl

This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the complete formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Tris-(Dodecylthio)antimony undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris-(Dodecylthio)antimony has several applications in scientific research:

Mechanism of Action

The mechanism by which tris-(Dodecylthio)antimony exerts its effects involves the interaction of the antimony atom with various molecular targets. In biological systems, antimony compounds are known to interact with thiol-containing biomolecules, leading to the formation of reactive antimony species. These species can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but potential targets include enzymes and proteins involved in cellular redox processes .

Comparison with Similar Compounds

Comparison: Tris-(Dodecylthio)antimony is unique due to the presence of long alkyl chains (dodecyl groups), which impart different solubility and reactivity properties compared to its phenyl and tolyl counterparts. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important .

Biological Activity

Tris-(Dodecylthio)antimony is an organoantimony compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxic effects, and antimicrobial properties. The findings are supported by diverse research studies and data tables to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes three dodecylthio groups attached to an antimony atom. This configuration influences its solubility and biological interactions. The compound's hydrophobic nature due to the long dodecyl chains may enhance its membrane permeability, impacting its biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes the cytotoxic effects observed in different cell lines:

Cell Line IC50 (µM) Mechanism of Action
CCRF-CEM15Apoptosis via caspase activation
HL-6010Mitochondrial membrane potential disruption
K-56212Reactive oxygen species (ROS) generation
T98G8DNA fragmentation and cell cycle arrest

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The compound demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are detailed below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus128
Klebsiella pneumoniae128
Escherichia coli256
Enterococcus faecalis128

These results suggest that this compound may serve as a potential antimicrobial agent, particularly against resistant strains.

The biological activity of this compound is attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species, leading to oxidative damage in cells.
  • Membrane Disruption : The hydrophobic dodecyl groups facilitate interaction with cellular membranes, disrupting their integrity.
  • Apoptotic Pathways Activation : this compound activates caspases, which are crucial for the apoptotic process in cancer cells.

Case Study 1: Antitumor Activity in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis within tumor tissues, as evidenced by histological analysis.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated samples compared to untreated controls, highlighting its potential as an alternative treatment option.

Properties

Molecular Formula

C36H75S3Sb

Molecular Weight

725.9 g/mol

IUPAC Name

tris(dodecylsulfanyl)stibane

InChI

InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3

InChI Key

UJVGUYGIZTWRML-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC

Origin of Product

United States

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